molecular formula C18H14Cl2N2O2 B10980808 2-(2,6-dichlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-(2,6-dichlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B10980808
M. Wt: 361.2 g/mol
InChI Key: KAXURXMKQSUTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dichlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: , also known by its systematic IUPAC name, is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • Pyridazinone Core: : The central core of this compound is a pyridazinone ring, which consists of a six-membered ring containing two nitrogen atoms and one oxygen atom. The pyridazinone scaffold imparts unique properties to the compound.

  • Substituents

      2-(2,6-dichlorobenzyl): This group is attached to one of the nitrogen atoms in the pyridazinone ring. It comprises a dichlorobenzyl moiety, which contributes to the compound’s lipophilicity and potential interactions with biological targets.

      6-(2-methoxyphenyl): The other nitrogen atom bears a 2-methoxyphenyl group. This substituent enhances the compound’s solubility and may influence its pharmacological activity.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:

  • Condensation Reaction

    • Starting Material: 2,6-dichlorobenzaldehyde and 2-methoxybenzylamine.
    • Reaction: Condensation between the aldehyde and amine groups.
    • Conditions: Typically carried out in a suitable solvent (e.g., ethanol or dichloromethane) with an acid catalyst (e.g., hydrochloric acid).
    • Yield: Moderate to good yields.
    • Mechanism: Formation of an imine followed by cyclization to the pyridazinone ring.
  • Heterocyclization

    • Starting Material: 2,6-dichlorobenzoyl chloride and 2-methoxyaniline.
    • Reaction: Heterocyclization via nucleophilic aromatic substitution.
    • Conditions: Anhydrous conditions, often using a base (e.g., triethylamine) in an organic solvent (e.g., acetonitrile).
    • Yield: Generally good yields.

Industrial Production:

The industrial-scale production of this compound involves optimization of the synthetic route, purification, and scalability. Manufacturers may employ continuous flow processes or batch reactions.

Chemical Reactions Analysis

    Oxidation: The dichlorobenzyl group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the pyridazinone ring may yield a dihydro derivative.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the chlorinated benzyl position.

    Major Products: The primary product is the compound itself, but derivatives with modified substituents are also possible.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Pesticide Development: The dichlorobenzyl group suggests pesticidal properties.

    Photophysical Studies: Its photophysical properties make it interesting for luminescent materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. potential targets include enzymes, receptors, or cellular pathways influenced by the compound’s structure.

Comparison with Similar Compounds

While there are no direct analogs, compounds with pyridazinone cores and similar substituents are studied. Notable examples include pyridazinone-based kinase inhibitors and antiviral agents .

: Example synthetic route: Organic Syntheses : Pyridazinone-based kinase inhibitors: J. Med. Chem. : Antiviral activity: Bioorg. Med. Chem. Lett.

Biological Activity

The compound 2-(2,6-dichlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one (C18H14Cl2N2O) represents a notable member of the pyridazinone family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • Molecular Formula : C18H14Cl2N2O
  • Molecular Weight : 361.2 g/mol
  • Key Functional Groups : Pyridazinone ring, dichlorobenzyl moiety, and methoxyphenyl group.

This structural configuration is essential for its biological interactions and therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies revealed that pyridazinones exhibit varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against colon cancer cell lines (MAC 16) .
  • In vivo studies indicated that certain pyridazinones could inhibit tumor growth by over 50% at specific dosages compared to standard treatments like 5-fluorouracil (5-FU) .

Anti-inflammatory and Analgesic Effects

Pyridazinones are known for their anti-inflammatory properties. The compound under discussion has been linked to:

  • Inhibition of pro-inflammatory cytokines , which suggests a mechanism for reducing inflammation in various models .
  • Analgesic activity , making it a candidate for further exploration in pain management therapies.

Antidiabetic Properties

Emerging research indicates that pyridazinones may also possess antidiabetic effects. Studies have shown that:

  • Certain derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models .

Structure-Activity Relationships (SAR)

The pharmacological efficacy of this compound is influenced by its structural components:

  • Chlorine Substituents : The presence of dichloro groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Group : This moiety contributes to the overall stability and reactivity of the compound, potentially influencing its interaction with enzymes involved in metabolic pathways.

Case Study 1: Antitumor Activity Evaluation

A recent evaluation of a series of pyridazinone derivatives, including the target compound, was conducted on MAC 16 murine colon cancer cell lines. The study found that:

  • The compound exhibited a dose-dependent inhibition of cell proliferation.
  • At an optimal concentration, it achieved a significant reduction in tumor growth compared to untreated controls .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory effects of pyridazinones demonstrated that:

  • The compound inhibited nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential for treating inflammatory diseases .

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C18H14Cl2N2O2/c1-24-17-8-3-2-5-12(17)16-9-10-18(23)22(21-16)11-13-14(19)6-4-7-15(13)20/h2-10H,11H2,1H3

InChI Key

KAXURXMKQSUTCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.